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Compound of Interest

Compound Name: Nevanimibe

Cat. No.: B238670

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing the side effects and
toxicities associated with ATR-101 (also known as nevanimibe). The following troubleshooting
guides and frequently asked questions (FAQs) are designed to address specific issues that
may be encountered during preclinical and clinical research.

Troubleshooting Guides & FAQs
Adrenal Insufficiency and Hypocortisolism

Adrenal insufficiency is an anticipated pharmacological effect of ATR-101 due to its mechanism
of action as a selective inhibitor of SOAT1 (ACATL1) in the adrenal cortex.[1] Proper monitoring
and management are crucial to ensure subject safety.

Q1: What are the signs and symptoms of adrenal insufficiency to monitor for in subjects
receiving ATR-101?

Al: Researchers should be vigilant for both clinical symptoms and laboratory abnormalities
indicative of adrenal insufficiency.

e Clinical Symptoms:

o Fatigue, weakness
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o

Nausea, vomiting, diarrhea, abdominal pain

o

Hypotension (low blood pressure), postural dizziness

[¢]

Salt craving

[e]

Weight loss

e Laboratory Findings:

o Hyponatremia (low sodium)

o Hyperkalemia (high potassium)

o Hypoglycemia (low blood sugar)

o Low morning cortisol levels

o Elevated ACTH levels (in primary adrenal insufficiency)
Q2: How should subjects be monitored for adrenal insufficiency during an ATR-101 trial?
A2: A proactive monitoring strategy is essential.

o Baseline Assessment: Before initiating ATR-101, a baseline assessment of adrenal function
should be performed, including morning cortisol and ACTH levels.

e Regular Monitoring:
o Monitor serum electrolytes (sodium, potassium) and glucose at regular intervals.

o Measure morning cortisol and ACTH levels periodically throughout the study. The
frequency should be higher during dose escalation phases.

o Regularly question subjects about the symptoms of adrenal insufficiency.

o ACTH Stimulation Test: If adrenal insufficiency is suspected based on symptoms or low
morning cortisol, an ACTH stimulation test should be performed to confirm the diagnosis.
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Q3: What is the protocol for managing a subject who develops adrenal insufficiency?

A3: Management depends on the severity of the adrenal insufficiency. In a Phase 1 study of
nevanimibe, drug-related adrenal insufficiency was observed in two patients and was
considered a pharmacologic effect.[1]

e Asymptomatic or Mild Symptoms with Biochemical Evidence:

o Initiate oral glucocorticoid replacement therapy. A typical starting regimen is
hydrocortisone 15-25 mg daily, given in two or three divided doses, with the largest dose in
the morning.

o Educate the subject on the importance of medication adherence and the signs of adrenal

crisis.

» Symptomatic Adrenal Insufficiency (Adrenal Crisis): This is a medical emergency requiring
immediate intervention.

[e]

Immediate Action: Administer 100 mg of hydrocortisone intravenously or intramuscularly.
o Fluid Resuscitation: Start intravenous infusion of 0.9% saline with 5% dextrose.

o Continuous Glucocorticoid Support: Continue intravenous hydrocortisone at a dose of 200
mg over 24 hours (or 50 mg every 6 hours).

o Monitoring: Closely monitor vital signs, electrolytes, and glucose levels.

o Tapering: Once the subject is stable and able to take oral medication, the hydrocortisone
dose can be gradually tapered to a maintenance dose.

Q4: What are the "sick day rules" that should be communicated to subjects on ATR-101?

A4: Subjects should be educated on how to adjust their glucocorticoid dose during times of
illness or stress to prevent an adrenal crisis.

e Minor lliness (e.g., cold, fever <38°C): Double the daily oral glucocorticoid dose.
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e Moderate lliness (e.g., fever >38°C, vomiting, diarrhea): Administer an emergency injection
of 100 mg hydrocortisone and seek immediate medical attention.

o Severe lliness or Trauma: Administer an emergency injection of 100 mg hydrocortisone and
go to the nearest emergency room.

Gastrointestinal Toxicities

Gastrointestinal disorders have been reported as the most common treatment-emergent
adverse events in clinical trials with ATR-101, including diarrhea and vomiting.[1]

Q5: How should diarrhea be managed in subjects receiving ATR-1017?
A5: Management is guided by the grade of diarrhea.
e Grade 1 (Increase of <4 stools/day):
o Advise dietary modifications (e.g., BRAT diet - bananas, rice, applesauce, toast).
o Ensure adequate hydration with oral fluids.
o Consider initiating loperamide.
o Grade 2 (Increase of 4-6 stools/day):
o Initiate or increase the dose of loperamide.
o Continue to encourage oral hydration.
o Monitor electrolytes.
e Grade 3 (Increase of >7 stools/day; incontinence; hospitalization indicated):
o Hold ATR-101 treatment.
o Administer intravenous fluids for rehydration.

o Aggressively manage with antidiarrheal agents.
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o Consider dose reduction of ATR-101 upon resolution to Grade <1.
Q6: What is the recommended management for nausea and vomiting?
A6: Prophylactic and symptomatic treatment should be considered.

o Prophylaxis: For subjects with a history of chemotherapy-induced nausea and vomiting, or
those receiving higher doses of ATR-101, prophylactic antiemetics (e.g., 5-HT3 receptor
antagonists) may be considered.

e Symptomatic Management:

o Grade 1 (Decreased oral intake without significant dehydration): Administer as-needed
antiemetics (e.g., prochlorperazine, ondansetron). Encourage small, frequent meals.

o Grade 2 (Oral intake poor, 1V fluids indicated <24 hours): Administer scheduled
antiemetics. Consider a combination of agents with different mechanisms of action.
Provide IV hydration as needed.

o Grade 3 (Inability to take oral fluids, IV fluids indicated =24 hours): Hold ATR-101.
Aggressively manage with intravenous antiemetics and hydration. Consider dose
reduction upon resolution.

Data Presentation

Table 1: Key Findings from the Phase 1 Study of Nevanimibe (ATR-101) in Adrenocortical
Carcinoma
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Parameter

Finding

Reference

Dose-Limiting Toxicities (DLTSs)

Very few DLTs occurred.

[1]

Maximum Tolerated Dose
(MTD)

An MTD could not be defined.

[1]

Maximum Feasible Dose

128.2 mg/kg/day was
established due to the large

number of tablets required.

[1]

Most Common Treatment-

Emergent Adverse Events

Gastrointestinal disorders
(76%), including diarrhea
(44%) and vomiting (35%).

[1]

Pharmacologic Effect

Drug-related adrenal
insufficiency was observed in

two patients.

[1]

Efficacy

No complete or partial
responses were observed;
however, 27% of patients had

stable disease at 2 months.

[1]

Experimental Protocols

Protocol 1: Monitoring for Adrenal Insufficiency

¢ Baseline:

o Collect blood for baseline morning (8-9 AM) serum cortisol and plasma ACTH.

o Assess baseline serum electrolytes (sodium, potassium) and glucose.

o Record baseline vital signs, including orthostatic blood pressure.

e During Treatment:

o Weekly for the first cycle, then every cycle:
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» Assess for clinical signs and symptoms of adrenal insufficiency.
= Monitor serum electrolytes and glucose.
o At the beginning of each treatment cycle:
» Collect blood for morning (8-9 AM) serum cortisol and plasma ACTH.
e As Clinically Indicated:

o If a subject develops symptoms suggestive of adrenal insufficiency or has a morning
cortisol level below a predefined threshold (e.g., < 5 pg/dL), perform an ACTH stimulation

test.
» Procedure:
1. Draw a baseline blood sample for cortisol.
2. Administer 250 pg of cosyntropin (synthetic ACTH) intravenously or intramuscularly.

3. Draw blood samples for cortisol measurement at 30 and 60 minutes post-

administration.

» [nterpretation: A peak cortisol level of < 18 pg/dL is suggestive of adrenal insufficiency.

Mandatory Visualizations
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Caption: Mechanism of action of ATR-101 in adrenocortical cells.
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Caption: Workflow for the management of suspected adrenal insufficiency.
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Caption: Management of common gastrointestinal toxicities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Aphase 1 study of nevanimibe HCI, a novel adrenal-specific sterol O-acyltransferase 1
(SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [ATR-101 Technical Support Center: Managing High
Dose-Limiting Toxicities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b238670#managing-high-dose-limiting-toxicities-of-atr-
101]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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